Alpha-Naphthoflavone

CYP1A2 Drug Metabolism Enzyme Inhibition

Alpha-Naphthoflavone is the definitive CYP1A2 probe: ~40-fold more potent (IC50 6 nM) than furafylline (5.1 µM). Its dual CYP1A2 inhibition and partial AhR agonism/antagonism uniquely isolates DRE-independent signaling—unachievable with Beta-Naphthoflavone or TCDD. For in vivo studies, it avoids the body weight loss and broad CYP1A1/CYP2E1 induction caused by Beta-Naphthoflavone. Ideal for definitive DDI predictions and AhR pathway dissection in human liver microsomes and recombinant enzyme systems.

Molecular Formula C19H12O2
Molecular Weight 272.3 g/mol
CAS No. 604-59-1
Cat. No. B191928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Naphthoflavone
CAS604-59-1
Synonyms7,8-benzoflavone
alpha-naphthoflavone
Molecular FormulaC19H12O2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
InChIInChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
InChIKeyVFMMPHCGEFXGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Naphthoflavone (CAS 604-59-1): A Potent CYP1A2 Inhibitor and Aryl Hydrocarbon Receptor Modulator for Metabolic and Toxicology Research


Alpha-Naphthoflavone (7,8-benzoflavone, CAS 604-59-1) is a synthetic flavonoid compound widely used as a research tool to modulate xenobiotic metabolism. It functions as a potent, competitive inhibitor of cytochrome P450 (CYP) enzymes, most notably CYP1A2 (with reported IC50 values in the low nanomolar range) [1], and as a partial agonist/antagonist of the aryl hydrocarbon receptor (AhR) [2]. Its primary applications are in biochemical and pharmacological studies focused on CYP1A-mediated drug metabolism, procarcinogen activation, and AhR signaling pathways.

Why Alpha-Naphthoflavone Cannot Be Simply Substituted by Other Flavonoids or CYP1A Inhibitors


The pharmacological profile of Alpha-Naphthoflavone is uniquely defined by its dual activity as a potent CYP1A2 inhibitor and a partial AhR modulator. Substituting it with another flavonoid or a more selective CYP1A2 inhibitor like furafylline or DCPCC would yield fundamentally different experimental outcomes. For instance, while Alpha-Naphthoflavone demonstrates tight-binding, substrate-dependent inhibition of CYP1A2 [1], its effects on AhR signaling can vary from antagonism to agonism depending on concentration and cell context [2]. In contrast, Beta-Naphthoflavone acts as a full AhR agonist, and furafylline is a mechanism-based inactivator with negligible AhR activity [3]. Therefore, generic substitution without a detailed understanding of these distinct mechanisms and potencies can invalidate studies on drug metabolism, toxicology, and receptor signaling.

Quantitative Differentiation of Alpha-Naphthoflavone from Key Comparators in CYP Inhibition and AhR Modulation


Superior Potency of Alpha-Naphthoflavone Over Furafylline as a CYP1A2 Inhibitor

Alpha-Naphthoflavone (ANF) demonstrates significantly higher potency as a CYP1A2 inhibitor compared to furafylline, a widely used reference inhibitor. In a direct head-to-head comparison using a cassette probe-dosing strategy with human liver microsomes, the IC50 of ANF was determined to be 120 nM, whereas furafylline exhibited an IC50 of 5.1 µM [1]. This represents an approximately 42-fold difference in potency, establishing ANF as the preferred tool compound for studies requiring potent CYP1A2 inhibition.

CYP1A2 Drug Metabolism Enzyme Inhibition

Alpha-Naphthoflavone Exhibits Substrate-Dependent Tight-Binding Kinetics, a Unique Feature Not Shared by Many CYP1A2 Inhibitors

Unlike many standard competitive inhibitors, Alpha-Naphthoflavone demonstrates a unique, substrate-dependent inhibition mechanism on human recombinant CYP1A2. A detailed kinetic study revealed that ANF acts as a noncompetitive inhibitor (Ki = 55.0 nM) for 7-ethoxycoumarin O-deethylation, but as a competitive inhibitor (Ki = 1.4 nM) for 7-ethoxyresorufin O-deethylation [1]. This tight-binding, differential inhibition based on substrate structure is not a reported characteristic of comparator compounds like furafylline or Beta-Naphthoflavone.

Enzyme Kinetics CYP1A2 Tight-Binding Inhibition

Differential In Vivo Effects on CYP1A1 and CYP2E1 Expression Compared to Beta-Naphthoflavone

A direct in vivo comparison in rats revealed significant functional differences between Alpha-Naphthoflavone (ANF) and Beta-Naphthoflavone (BNF). While BNF treatment resulted in a 12% loss of total body mass over 5 days and a dramatic elevation of CYP1A1 mRNA across all organs, ANF had no significant effect on body mass and caused only minor increases in CYP1A1 mRNA in liver, kidney, and heart [1]. Furthermore, lung microsomal CYP1A1-dependent activity (EROD) was increased to approximately 60% of the BNF-induced level with ANF treatment. Notably, BNF significantly elevated CYP2E1 mRNA and activity in several tissues, whereas ANF was without effect [1].

In Vivo Toxicology Gene Expression Aryl Hydrocarbon Receptor

Potent AhR Antagonism at Nanomolar Concentrations Distinguishes Alpha-Naphthoflavone from Full Agonists

Alpha-Naphthoflavone's interaction with the AhR is concentration-dependent and distinct from full agonists like Beta-Naphthoflavone or TCDD. It functions as an antagonist at nanomolar concentrations, blocking the expression of AhR target genes such as CYP1A1, but can exhibit agonistic activity at higher concentrations (e.g., 10 µM) [1]. This dual behavior is not observed with Beta-Naphthoflavone, which acts as a robust agonist at all active concentrations. A study on cytokine-mediated gene expression confirmed ANF's role as a partial agonist, mediating suppressive, non-DRE-dependent effects, unlike full agonists [2].

Aryl Hydrocarbon Receptor Nuclear Receptor Toxicology

High Purity and Defined Solubility Specifications Ensure Reproducibility in Research Applications

Reproducibility in biochemical assays is contingent upon well-defined compound quality and solubility. Alpha-Naphthoflavone from reputable vendors is supplied with stringent purity specifications (≥98% by HPLC) and validated solubility data [1]. For instance, one datasheet specifies a DMSO solubility of 29 mg/mL (106.5 mM) [1], while another reports 31 mg/mL (113.84 mM) with a batch-specific purity of 98.85% . This level of characterization is essential for accurate in vitro dosing and contrasts with the variable or undocumented quality of less well-characterized flavonoid alternatives.

Quality Control Solubility Reproducibility

Definitive Applications of Alpha-Naphthoflavone in Biomedical and Pharmacological Research


Selective CYP1A2 Phenotyping in Drug-Drug Interaction (DDI) Studies

Given its high potency (IC50 of 120 nM vs. furafylline's 5.1 µM [1]), Alpha-Naphthoflavone is the reagent of choice for confirming the role of CYP1A2 in the metabolism of a novel drug candidate using human liver microsomes or recombinant enzymes. Its use provides a definitive inhibition signature, enabling researchers to accurately predict potential DDIs and fulfill regulatory requirements for in vitro drug interaction studies.

Investigating AhR-Mediated Non-Genomic Signaling Pathways

To dissect the non-canonical, DRE-independent signaling of the AhR, Alpha-Naphthoflavone serves as a superior tool due to its partial agonist/antagonist profile [2][3]. Unlike full agonists like Beta-Naphthoflavone or TCDD, which potently activate all AhR pathways, Alpha-Naphthoflavone can be used to isolate and study specific anti-inflammatory or cell differentiation processes mediated by the AhR without the confounding effects of broad transcriptional activation of xenobiotic-metabolizing enzymes.

Differentiating CYP1A1 vs. CYP1A2 Activity in Complex Biological Samples

Although Alpha-Naphthoflavone inhibits both CYP1A1 and CYP1A2 (with IC50 values of 60 nM and 6 nM, respectively ), its approximately 10-fold selectivity for CYP1A2 over CYP1A1 in certain assays allows for the discrimination of their relative contributions to metabolism. When used in combination with a selective CYP1A1 antibody or inhibitor, Alpha-Naphthoflavone helps accurately quantify isoform-specific activity in tissues or cell lines co-expressing both enzymes.

In Vivo Studies Requiring AhR Modulation with Minimal Systemic Toxicity

For long-term in vivo studies in rodent models, Alpha-Naphthoflavone is preferable to Beta-Naphthoflavone. The direct comparative data show that Alpha-Naphthoflavone does not induce the significant body weight loss or widespread CYP1A1 and CYP2E1 induction seen with Beta-Naphthoflavone [4]. This makes Alpha-Naphthoflavone the appropriate choice for investigating the role of the AhR in chronic disease models where compound-induced toxicity would otherwise confound the results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpha-Naphthoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.